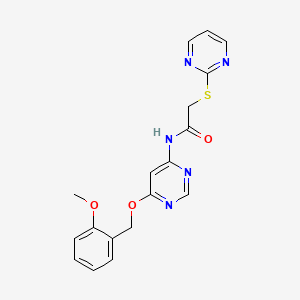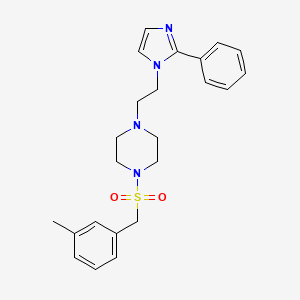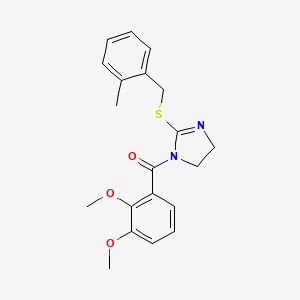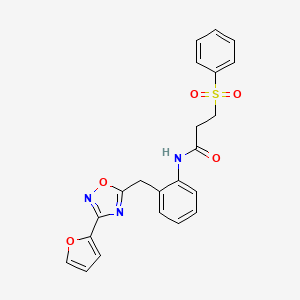
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring system substituted with a methoxybenzyl group and a pyrimidinylthioacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via an alkylation reaction using 2-methoxybenzyl chloride and a suitable base such as potassium carbonate.
Thioacetamide Formation: The thioacetamide moiety is formed by reacting pyrimidine-2-thiol with chloroacetamide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to the formation of amines or dihydropyrimidines.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or dihydropyrimidines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide may serve as a probe to study enzyme interactions, particularly those involving pyrimidine-binding proteins.
Medicine
Medicinally, this compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation. It may also have applications in the treatment of infectious diseases by targeting microbial enzymes.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its heterocyclic structure.
Mécanisme D'action
The mechanism by which N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleotide-binding sites, while the thioacetamide group may form covalent bonds with active site residues, leading to inhibition of enzyme activity. This dual interaction can disrupt critical biological pathways, resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(2-methoxybenzyl)pyrimidin-2-yl)-2-(pyrimidin-2-ylthio)acetamide
- N-(6-(benzyloxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide
- N-(6-((2-chlorobenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide
Uniqueness
Compared to similar compounds, N-(6-((2-methoxybenzyl)oxy)pyrimidin-4-yl)-2-(pyrimidin-2-ylthio)acetamide is unique due to the presence of the methoxy group on the benzyl moiety. This methoxy group can influence the compound’s electronic properties and its ability to interact with biological targets, potentially enhancing its efficacy and selectivity in medicinal applications.
Propriétés
IUPAC Name |
N-[6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-25-14-6-3-2-5-13(14)10-26-17-9-15(21-12-22-17)23-16(24)11-27-18-19-7-4-8-20-18/h2-9,12H,10-11H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXFPCJONJXMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=NC=NC(=C2)NC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-diethyl 5-{2-[(4-chlorophenyl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2561836.png)
![4-(benzyloxy)-N-[(cyclohexylcarbamothioyl)amino]benzamide](/img/structure/B2561837.png)

![2-(4-chlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2561840.png)
![N-(2,4-dimethoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B2561841.png)
![5-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2561842.png)


![N-(2,3-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2561845.png)
![3-(4-methoxyphenyl)-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2561847.png)
![5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2561848.png)

![N-cyclohexyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2561854.png)
![6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2561856.png)
